molecular formula C15H11F3N2O2S B2649128 6-(furan-2-yl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 625376-50-3

6-(furan-2-yl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B2649128
CAS No.: 625376-50-3
M. Wt: 340.32
InChI Key: CJVDCDURYMZPHL-UHFFFAOYSA-N
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Description

Historical Context and Development

The synthesis of this compound was first reported in the early 21st century, with its CAS registry number (625376-50-3) assigned in 2005. The compound emerged during a period of intensified interest in trifluoromethylated heterocycles, driven by the pharmaceutical industry’s demand for molecules with enhanced pharmacokinetic profiles. The integration of a furan ring and a thioether-linked 3-oxobutan-2-yl group reflects synthetic strategies aimed at modulating electronic and steric properties while introducing sites for further derivatization.

Early synthetic routes likely drew inspiration from methodologies developed for analogous systems. For instance, the ozonolysis of allyl-substituted intermediates, as demonstrated in the synthesis of 3-aryl-5-bromo-2(5H)-furanones, may have informed strategies for constructing the furan-pyridine scaffold. Similarly, advances in radical trifluoromethylation, such as those reported by Nagib and MacMillan in 2011, provided critical tools for introducing the -CF$$3$$ group under mild conditions, avoiding the use of hazardous gaseous CF$$3$$I.

Significance in Heterocyclic Chemistry Research

This compound occupies a unique niche in heterocyclic chemistry due to its hybrid architecture. The pyridine ring serves as an electron-deficient aromatic system, enabling nucleophilic substitutions and metal-catalyzed cross-couplings. The trifluoromethyl group at the 4-position enhances lipophilicity and metabolic stability, a feature widely exploited in drug design. Concurrently, the furan-2-yl substituent introduces a π-excessive heterocycle, creating electronic asymmetry that influences reactivity and intermolecular interactions.

The thioether linkage (-S-) connecting the pyridine core to the 3-oxobutan-2-yl group adds structural flexibility and potential for oxidative transformations. This moiety may act as a directing group in catalytic C-H functionalization or undergo cleavage to generate reactive intermediates. The nitrile group at the 3-position offers additional synthetic handles, such as hydrolysis to carboxylic acids or participation in cycloaddition reactions.

Key Functional Groups Role in Reactivity
Pyridine Aromatic electrophilic substitution site
Trifluoromethyl Electron-withdrawing, lipophilicity enhancer
Furan-2-yl Electron-rich heterocycle, hydrogen bond acceptor
Thioether Oxidizable linkage, radical stabilization
Nitrile Polar group, precursor to amines/amides

Research Landscape and Knowledge Gaps

Current research on this compound spans three primary domains: synthetic methodology development, computational modeling of its electronic structure, and exploratory biological screening. The PubChem entry (CID 3955733) catalogs its physicochemical properties but reveals limited experimental data on its applications. Major knowledge gaps include:

  • Synthetic Scalability : While laboratory-scale syntheses are documented, industrial-scale production routes remain unexplored. Challenges include optimizing the introduction of the trifluoromethyl group and managing the reactivity of the thioether-oxobutanoyl side chain during purification.
  • Electronic Characterization : Experimental measurements of dipole moments, frontier molecular orbitals, and charge distribution patterns are lacking, despite computational predictions of significant polarization due to the -CF$$_3$$ and -CN groups.
  • Biological Target Mapping : Preliminary screenings suggest interaction with kinase enzymes, but specific molecular targets and binding modes require elucidation.

The compound’s structural complexity complicates structure-activity relationship (SAR) studies. For example, decoupling the contributions of the furan ring versus the trifluoromethyl group to observed bioactivity remains technically challenging.

Properties

IUPAC Name

6-(furan-2-yl)-2-(3-oxobutan-2-ylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O2S/c1-8(21)9(2)23-14-10(7-19)11(15(16,17)18)6-12(20-14)13-4-3-5-22-13/h3-6,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVDCDURYMZPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)SC1=C(C(=CC(=N1)C2=CC=CO2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(furan-2-yl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,3-dicarbonyl compounds and ammonia or amines.

    Introduction of the Furan Ring: The furan ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a furan boronic acid derivative and a halogenated pyridine intermediate.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst.

    Attachment of the Sulfanyl Group: The sulfanyl group can be added through a nucleophilic substitution reaction using a thiol derivative and an appropriate leaving group on the pyridine ring.

    Formation of the Carbonitrile Group: The carbonitrile group can be introduced via a cyanation reaction using reagents like sodium cyanide (NaCN) or potassium cyanide (KCN).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

6-(furan-2-yl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the carbonyl or nitrile groups.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group or the pyridine ring, using nucleophiles like amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Substituted pyridine derivatives

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to or derived from 6-(furan-2-yl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile. For instance, derivatives of pyridine compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The trifluoromethyl group is known to enhance biological activity by improving the compound's metabolic stability and lipophilicity, which can lead to increased bioavailability and efficacy in cancer treatment .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity, particularly against resistant bacterial strains. Research indicates that similar pyridine derivatives exhibit significant antibacterial effects, making them candidates for further development as novel antibiotics . The presence of the furan ring and the sulfanyl group may contribute to this activity by interacting with bacterial enzymes or disrupting cell membrane integrity.

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The trifluoromethyl group enhances charge transport properties, which is crucial for efficient device performance .

Catalysis

This compound may also serve as a catalyst in various organic reactions due to its ability to stabilize transition states or intermediates through coordination with metal ions. Research into pyridine-based catalysts has shown their efficacy in facilitating reactions such as cross-coupling and oxidation processes, which are vital in synthetic organic chemistry .

Synthesis and Characterization

A study focused on synthesizing derivatives of this compound demonstrated the successful application of various synthetic routes, including microwave-assisted synthesis, which significantly reduced reaction times while improving yields. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry confirmed the structures of synthesized compounds, paving the way for further biological testing .

In Vivo Studies

In vivo studies utilizing animal models have been conducted to evaluate the therapeutic efficacy of this compound against specific cancers. Results indicated a marked reduction in tumor size and improved survival rates compared to control groups, showcasing its potential as a lead compound for drug development .

Mechanism of Action

The mechanism of action of 6-(furan-2-yl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The trifluoromethyl group and the carbonitrile group can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Structural and Electronic Variations

  • R6 Substituents :

    • Furan-2-yl (target compound): Provides a planar, electron-rich heterocycle for π-stacking interactions.
    • Adamantyl (CAS 625376-60-5): A bulky, lipophilic group that may enhance membrane permeability but reduce solubility.
    • Chlorophenyl/Methoxyphenyl : Halogen atoms (e.g., Cl) improve binding to hydrophobic pockets, while methoxy groups enhance solubility via polarity .
  • Ethylsulfanyl (CAS 608492-93-9): A smaller, flexible group with lower steric hindrance. Phenoxy (CAS 338963-47-6): A rigid, aromatic substituent that may restrict conformational flexibility .

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group increases logP values across all analogs. The adamantyl derivative (logP ~5.3) is significantly more lipophilic than the target compound (estimated logP ~3.5) .
  • Solubility : Methoxy and ketone-containing substituents (e.g., target compound) improve aqueous solubility compared to adamantyl or chlorophenyl analogs .
  • Thermal Stability : Melting points for chlorophenyl analogs (e.g., 182–184°C, ) are higher than furan derivatives, likely due to stronger intermolecular interactions .

Biological Activity

6-(Furan-2-yl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C14H12F3N2O1SC_{14}H_{12}F_3N_2O_1S and a complex structure that includes a pyridine ring, a furan moiety, and a trifluoromethyl group. Its structural features suggest potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that derivatives of pyridine and furan can inhibit the growth of various bacteria and fungi, suggesting that this compound may also possess similar activities .

Anticancer Properties

The compound has been evaluated for its anticancer effects, particularly against specific cancer cell lines. Preliminary studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism is crucial for developing new anticancer therapies .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit key enzymes involved in metabolic pathways. Inhibitory assays have demonstrated significant activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory processes .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various microbial strains revealed that the compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as an antimicrobial agent.
  • Cell Viability Assays : In vitro studies using human cancer cell lines showed a dose-dependent reduction in cell viability after treatment with the compound, with IC50 values indicating potent activity against specific types of cancer .

Data Summary

Activity Target Effect Reference
AntimicrobialBacterial and fungal strainsInhibition of growth
AnticancerCancer cell linesInduction of apoptosis
Enzyme InhibitionCOX, LOXSignificant inhibition

Q & A

Q. Methodological Answer :

  • SAR Studies : Replace the furan-2-yl group with thiophene or phenyl rings to assess changes in bioactivity. For instance, thiophene analogs show enhanced π-π stacking but reduced solubility .
  • Experimental Design :
    • Synthesize analogs via parallel combinatorial chemistry.
    • Test in vitro against target enzymes (e.g., kinases) using fluorescence polarization assays.
    • Correlate electronic effects (Hammett constants) of substituents with IC₅₀ values.
  • Data Interpretation : Furan derivatives often exhibit moderate activity due to balanced lipophilicity and hydrogen-bonding capacity .

Advanced: What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

Q. Methodological Answer :

  • Hypothesis Testing :
    • Re-examine sample purity via HPLC-MS.
    • Replicate NMR under standardized conditions (e.g., deuterated DMSO at 298 K).
  • Computational Validation :
    • Simulate NMR chemical shifts using DFT (e.g., B3LYP/6-311+G(d,p)) and compare with experimental data.
    • Adjust for solvent effects and conformational dynamics.
  • Case Example : Discrepancies in carbonyl carbon shifts (~170 ppm experimental vs. 165 ppm computed) may arise from intermolecular interactions in the solid state .

Basic: What safety protocols are critical when handling this compound?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCN during degradation).
  • First Aid :
    • Skin contact: Rinse with water for 15 minutes; seek medical attention if irritation persists.
    • Ingestion: Administer activated charcoal and monitor for CNS depression .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Q. Methodological Answer :

  • Catalyst Screening : Test Pd/C or CuI for Suzuki-type couplings to attach the furan moiety.
  • Solvent Optimization : Replace ethanol with DMF or toluene to enhance solubility of hydrophobic intermediates .
  • Kinetic Analysis : Use in situ FTIR or reaction calorimetry to identify rate-limiting steps (e.g., cyclization vs. sulfanyl group incorporation).
  • Scale-Up Considerations : Batch reactors with temperature-controlled stirring (70–80°C) improve reproducibility .

Basic: What analytical techniques validate the compound’s purity and identity?

Q. Methodological Answer :

  • HPLC-MS : Confirm molecular ion peaks ([M+H]⁺ expected at m/z ~380) and retention time consistency.
  • Elemental Analysis : Match C, H, N, S, and F percentages with theoretical values (e.g., %C: ~50.5; %F: ~15.8).
  • FTIR : Key bands include C≡N stretch (~2230 cm⁻¹), C=O (1700 cm⁻¹), and C–F (1100–1200 cm⁻¹) .

Advanced: What mechanistic pathways explain the formation of byproducts during synthesis?

Q. Methodological Answer :

  • Byproduct Identification : Use LC-MS to detect intermediates (e.g., uncyclized precursors or hydrolyzed sulfanyl groups).
  • Proposed Pathways :
    • Thioether Oxidation : (3-oxobutan-2-yl)sulfanyl may oxidize to sulfone under acidic conditions.
    • Ring-Opening : Furan rings can hydrolyze in aqueous media, forming diketones.
  • Mitigation : Add antioxidants (e.g., BHT) or conduct reactions under inert atmospheres (N₂/Ar) .

Basic: How is the compound’s stability assessed under varying storage conditions?

Q. Methodological Answer :

  • Accelerated Stability Studies :
    • Expose samples to 40°C/75% RH for 6 months.
    • Monitor degradation via TLC or HPLC (e.g., hydrolysis of the nitrile group to amide).
  • Light Sensitivity : Store in amber vials; UV-Vis spectroscopy tracks photodegradation (λmax shifts >5 nm indicate instability) .

Advanced: What computational tools predict the compound’s pharmacokinetic properties?

Q. Methodological Answer :

  • ADME Modeling : Use SwissADME or Schrödinger’s QikProp to estimate:
    • LogP (~2.8, indicating moderate lipophilicity).
    • CYP450 inhibition risks (e.g., CYP3A4 affinity due to pyridine core).
  • Docking Studies : AutoDock Vina simulates binding to target proteins (e.g., kinase ATP pockets). Refine poses using molecular dynamics (NAMD/GROMACS) .

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